N-((4-Ethoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide N-((4-Ethoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide
Brand Name: Vulcanchem
CAS No.: 186453-52-1
VCID: VC20922848
InChI: InChI=1S/C17H19N3O2S/c1-2-22-15-9-7-13(8-10-15)11-18-17(23)20-19-12-14-5-3-4-6-16(14)21/h3-10,12,21H,2,11H2,1H3,(H2,18,20,23)/b19-12+
SMILES: CCOC1=CC=C(C=C1)CNC(=S)NN=CC2=CC=CC=C2O
Molecular Formula: C17H19N3O2S
Molecular Weight: 329.4 g/mol

N-((4-Ethoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide

CAS No.: 186453-52-1

Cat. No.: VC20922848

Molecular Formula: C17H19N3O2S

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

N-((4-Ethoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide - 186453-52-1

Specification

CAS No. 186453-52-1
Molecular Formula C17H19N3O2S
Molecular Weight 329.4 g/mol
IUPAC Name 1-[(4-ethoxyphenyl)methyl]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea
Standard InChI InChI=1S/C17H19N3O2S/c1-2-22-15-9-7-13(8-10-15)11-18-17(23)20-19-12-14-5-3-4-6-16(14)21/h3-10,12,21H,2,11H2,1H3,(H2,18,20,23)/b19-12+
Standard InChI Key QOQSQUZQKXSMEG-WYMLVPIESA-N
Isomeric SMILES CCOC1=CC=C(C=C1)CNC(=S)NN/C=C/2\C=CC=CC2=O
SMILES CCOC1=CC=C(C=C1)CNC(=S)NN=CC2=CC=CC=C2O
Canonical SMILES CCOC1=CC=C(C=C1)CNC(=S)NNC=C2C=CC=CC2=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator